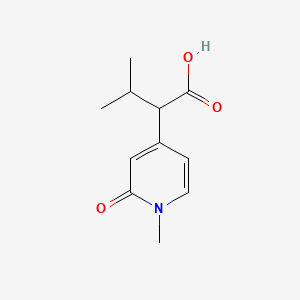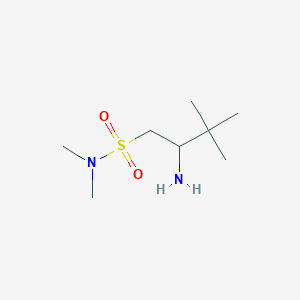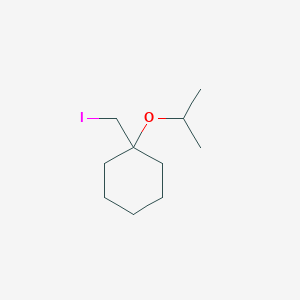
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromomethyl group at position 4, a 3,5-dimethylphenyl group at position 1, and a methyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring techniques, such as Fourier transform infrared (FT-IR) spectroscopy, can help optimize reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 4-methyl-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole.
Scientific Research Applications
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or inflammation.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe for studying biological processes involving pyrazole derivatives.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in target proteins. This interaction can lead to inhibition or activation of the target, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole: Lacks the bromomethyl group, resulting in different reactivity and applications.
4-(Chloromethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
4-(Hydroxymethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole: Contains a hydroxymethyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
4-(Bromomethyl)-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.
Properties
Molecular Formula |
C13H15BrN2 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
4-(bromomethyl)-1-(3,5-dimethylphenyl)-3-methylpyrazole |
InChI |
InChI=1S/C13H15BrN2/c1-9-4-10(2)6-13(5-9)16-8-12(7-14)11(3)15-16/h4-6,8H,7H2,1-3H3 |
InChI Key |
VIWXUWFMZCKXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(C(=N2)C)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


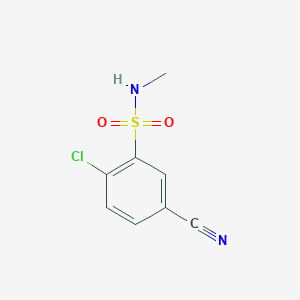
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
![tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13066961.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
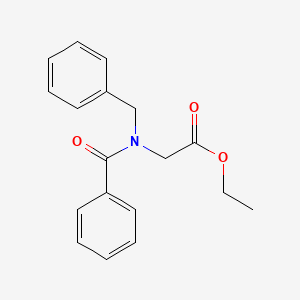
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
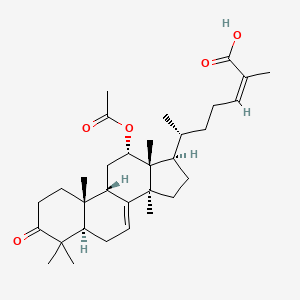
![7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13066974.png)

